Cas no 2229294-33-9 (3-(2,3-dihydro-1H-inden-2-yl)methylpiperidin-3-ol)

3-(2,3-dihydro-1H-inden-2-yl)methylpiperidin-3-ol is a synthetic organic compound featuring a piperidine core substituted with a hydroxymethyl group and a 2,3-dihydro-1H-inden-2-yl moiety. This structure imparts unique steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The presence of both hydroxyl and aromatic functionalities enhances its potential for derivatization, enabling applications in ligand design and bioactive molecule synthesis. Its rigid indane ring system contributes to conformational stability, which may improve binding affinity in target interactions. The compound’s balanced lipophilicity and polarity further support its utility in drug discovery, particularly for central nervous system (CNS) targets.
3-(2,3-dihydro-1H-inden-2-yl)methylpiperidin-3-ol structure
2229294-33-9 structure
商品名:3-(2,3-dihydro-1H-inden-2-yl)methylpiperidin-3-ol
CAS番号:2229294-33-9
MF:C15H21NO
メガワット:231.333344221115
CID:6310494
PubChem ID:165672046

3-(2,3-dihydro-1H-inden-2-yl)methylpiperidin-3-ol 化学的及び物理的性質

名前と識別子

    • 3-(2,3-dihydro-1H-inden-2-yl)methylpiperidin-3-ol
    • EN300-1738762
    • 2229294-33-9
    • 3-[(2,3-dihydro-1H-inden-2-yl)methyl]piperidin-3-ol
    • インチ: 1S/C15H21NO/c17-15(6-3-7-16-11-15)10-12-8-13-4-1-2-5-14(13)9-12/h1-2,4-5,12,16-17H,3,6-11H2
    • InChIKey: OTVVCDCOGIFXGH-UHFFFAOYSA-N
    • ほほえんだ: OC1(CNCCC1)CC1CC2C=CC=CC=2C1

計算された属性

  • せいみつぶんしりょう: 231.162314293g/mol
  • どういたいしつりょう: 231.162314293g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 254
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 32.3Ų

3-(2,3-dihydro-1H-inden-2-yl)methylpiperidin-3-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1738762-0.25g
3-[(2,3-dihydro-1H-inden-2-yl)methyl]piperidin-3-ol
2229294-33-9
0.25g
$1366.0 2023-09-20
Enamine
EN300-1738762-0.5g
3-[(2,3-dihydro-1H-inden-2-yl)methyl]piperidin-3-ol
2229294-33-9
0.5g
$1426.0 2023-09-20
Enamine
EN300-1738762-5.0g
3-[(2,3-dihydro-1H-inden-2-yl)methyl]piperidin-3-ol
2229294-33-9
5g
$4309.0 2023-06-04
Enamine
EN300-1738762-1.0g
3-[(2,3-dihydro-1H-inden-2-yl)methyl]piperidin-3-ol
2229294-33-9
1g
$1485.0 2023-06-04
Enamine
EN300-1738762-0.05g
3-[(2,3-dihydro-1H-inden-2-yl)methyl]piperidin-3-ol
2229294-33-9
0.05g
$1247.0 2023-09-20
Enamine
EN300-1738762-10.0g
3-[(2,3-dihydro-1H-inden-2-yl)methyl]piperidin-3-ol
2229294-33-9
10g
$6390.0 2023-06-04
Enamine
EN300-1738762-5g
3-[(2,3-dihydro-1H-inden-2-yl)methyl]piperidin-3-ol
2229294-33-9
5g
$4309.0 2023-09-20
Enamine
EN300-1738762-10g
3-[(2,3-dihydro-1H-inden-2-yl)methyl]piperidin-3-ol
2229294-33-9
10g
$6390.0 2023-09-20
Enamine
EN300-1738762-1g
3-[(2,3-dihydro-1H-inden-2-yl)methyl]piperidin-3-ol
2229294-33-9
1g
$1485.0 2023-09-20
Enamine
EN300-1738762-0.1g
3-[(2,3-dihydro-1H-inden-2-yl)methyl]piperidin-3-ol
2229294-33-9
0.1g
$1307.0 2023-09-20

3-(2,3-dihydro-1H-inden-2-yl)methylpiperidin-3-ol 関連文献

3-(2,3-dihydro-1H-inden-2-yl)methylpiperidin-3-olに関する追加情報

Comprehensive Overview of 3-(2,3-dihydro-1H-inden-2-yl)methylpiperidin-3-ol (CAS No. 2229294-33-9)

3-(2,3-dihydro-1H-inden-2-yl)methylpiperidin-3-ol (CAS No. 2229294-33-9) is a novel organic compound with a unique molecular structure that combines an indene moiety with a piperidine ring. This compound has garnered significant attention in the pharmaceutical and chemical research communities due to its potential applications in drug discovery and material science. The presence of both 2,3-dihydro-1H-indene and piperidin-3-ol groups in its structure makes it a versatile intermediate for synthesizing more complex molecules.

The molecular formula of 3-(2,3-dihydro-1H-inden-2-yl)methylpiperidin-3-ol is C15H21NO, with a molecular weight of 231.34 g/mol. Its structure features a piperidine ring substituted with a hydroxyl group at the 3-position and a (2,3-dihydro-1H-inden-2-yl)methyl group. This combination of functional groups contributes to its unique physicochemical properties, including moderate solubility in polar organic solvents and a melting point range that makes it suitable for various synthetic applications.

Recent studies have explored the potential of 3-(2,3-dihydro-1H-inden-2-yl)methylpiperidin-3-ol as a building block for central nervous system (CNS) targeting compounds. The piperidine moiety is a common feature in many neuroactive pharmaceuticals, while the indene group may contribute to enhanced blood-brain barrier permeability. Researchers are particularly interested in its potential as a precursor for dopamine receptor modulators and serotonin reuptake inhibitors, addressing current market demands for novel neurological therapies.

In material science applications, 3-(2,3-dihydro-1H-inden-2-yl)methylpiperidin-3-ol has shown promise as a ligand for catalytic systems and as a monomer for specialty polymers. The rigid indene structure combined with the flexible piperidine ring creates interesting possibilities for designing materials with specific mechanical and thermal properties. Several patent applications have emerged in recent years highlighting its utility in creating high-performance polymers with applications in electronics and coatings.

The synthesis of 3-(2,3-dihydro-1H-inden-2-yl)methylpiperidin-3-ol typically involves multi-step organic reactions, with careful control of reaction conditions to ensure high purity. Common synthetic routes begin with 2,3-dihydro-1H-indene derivatives and incorporate the piperidin-3-ol moiety through carefully designed coupling reactions. Process optimization remains an active area of research, particularly for scaling up production while maintaining cost-effectiveness and environmental sustainability.

Analytical characterization of 3-(2,3-dihydro-1H-inden-2-yl)methylpiperidin-3-ol typically employs techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC). These methods confirm the compound's structure and purity, which are critical for research and potential commercial applications. Recent advances in analytical technology have enabled more precise characterization of its stereochemical properties, which may be important for its biological activity.

The global market for specialty chemicals like 3-(2,3-dihydro-1H-inden-2-yl)methylpiperidin-3-ol is experiencing steady growth, driven by increasing demand from the pharmaceutical and advanced materials sectors. Market analysts project particular interest in Asia-Pacific regions, where research and development activities in innovative drug discovery and functional materials are expanding rapidly. The compound's unique structural features position it well to meet emerging needs in these industries.

Safety considerations for handling 3-(2,3-dihydro-1H-inden-2-yl)methylpiperidin-3-ol follow standard laboratory protocols for organic compounds. While comprehensive toxicological data may be limited due to its relatively recent introduction, preliminary studies suggest it should be handled with appropriate precautions, including the use of personal protective equipment and proper ventilation. Researchers are advised to consult material safety data sheets and conduct proper risk assessments before working with this compound.

Future research directions for 3-(2,3-dihydro-1H-inden-2-yl)methylpiperidin-3-ol are likely to focus on expanding its applications in medicinal chemistry and exploring its potential in asymmetric synthesis. The compound's structural features make it an attractive candidate for developing chiral catalysts and stereoselective synthesis methodologies. Additionally, its potential as a scaffold for bioactive molecule development continues to attract interest from academic and industrial researchers alike.

For researchers and industry professionals seeking information about 3-(2,3-dihydro-1H-inden-2-yl)methylpiperidin-3-ol (CAS No. 2229294-33-9), this compound represents an exciting area of exploration at the intersection of organic chemistry, pharmaceutical development, and materials science. Its unique combination of structural elements offers numerous possibilities for innovation across multiple scientific disciplines, making it a compound worth watching in coming years.

おすすめ記事

推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司